![molecular formula C18H19ClN4O B2617779 [3-(2-氯苯基)-1-甲基吡唑-4-基]-(4-丙-2-炔基哌嗪-1-基)甲酮 CAS No. 1385379-56-5](/img/structure/B2617779.png)

[3-(2-氯苯基)-1-甲基吡唑-4-基]-(4-丙-2-炔基哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

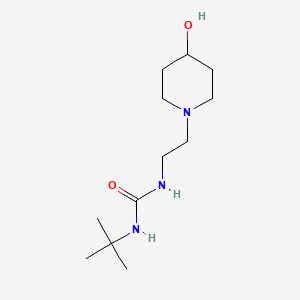

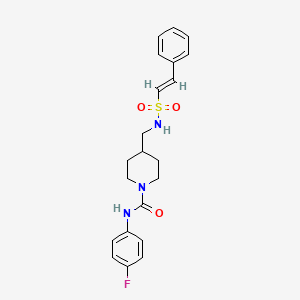

[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as CPPM, is a synthetic compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. CPPM belongs to the class of pyrazole derivatives and has shown promising results in preclinical studies.

科学研究应用

合成和结构

研究已经证明了各种甲酮衍生物的合成和结构分析,包括与目标化合物相关的衍生物。例如,新型的 N-苯基吡唑基芳基甲酮衍生物已被合成、表征,并且报道了它们的晶体结构。这些化合物显示出良好的除草和杀虫活性,表明该化合物在农业应用中的潜在效用 (Wang et al., 2015)。

化学反应性和性质

通过密度泛函理论 (DFT) 对类似化合物特性的研究提供了对其几何参数、化学反应性和热性质的见解。此类分析有助于理解亲电和亲核反应位点,这对于预测对其他化学物质或生物靶标的反应性至关重要 (Arasu et al., 2019)。

生物活性

多项研究集中于创建甲酮化合物的衍生物以评估其抗菌和抗癌活性。这些研究工作已经导致了化合物的合成,这些化合物经过测试并显示出对致病菌株和癌细胞系的良好效果,强调了这些化学物质的潜在治疗应用 (Katariya et al., 2021)。此外,已经确定了具有抗真菌活性的特定衍生物,突出了该化合物在开发新的抗真菌剂方面的潜力 (Lv et al., 2013)。

酶学研究

果蝇中的甲醇解毒研究表明,细胞色素 P450 单加氧酶 (CYP) 等酶参与相关化合物的代谢。这表明相似的化合物,包括目标化合物,可以在生物系统中通过相似的途径代谢,从而深入了解它们的药代动力学和潜在的毒理学特征 (Wang et al., 2013)。

作用机制

Target of Action

AKOS016921234, also known as [3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, Z1191529379, 1-[3-(2-chlorophenyl)-1-methyl-1H-pyrazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine, or EN300-26623060, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis .

Mode of Action

AKOS016921234 binds strongly to human PD-1 and VEGF alone or simultaneously, effectively blocking interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS016921234 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS016921234 to PD-1 .

Biochemical Pathways

The binding of AKOS016921234 to PD-1 and VEGF leads to the blockade of PD-1/PD-L1 and VEGF signaling pathways . This results in enhanced T cell activation and VEGF-signaling blockade .

Result of Action

The result of AKOS016921234’s action is an enhanced T cell activation and VEGF-signaling blockade . This leads to an increased potency on the blockade of PD-1/PD-L1 signaling and subsequent enhanced T cell activation in-vitro . Furthermore, AKOS016921234 treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .

Action Environment

The action environment of AKOS016921234 is the tumor microenvironment, where it inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . The efficacy and stability of AKOS016921234 are likely influenced by factors within this environment, such as the presence of immune cells, the expression levels of PD-1 and VEGF, and the characteristics of the tumor itself.

属性

IUPAC Name |

[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-3-8-22-9-11-23(12-10-22)18(24)15-13-21(2)20-17(15)14-6-4-5-7-16(14)19/h1,4-7,13H,8-12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAYRURBPCJBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

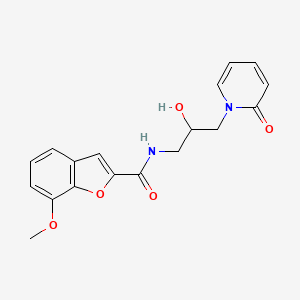

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)

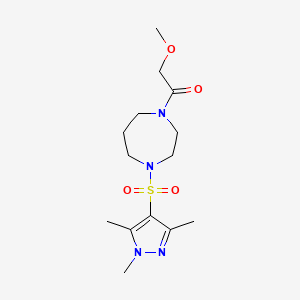

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)

![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)

![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)